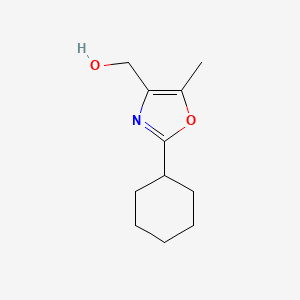
(2-Cyclohexyl-5-methyl-1,3-oxazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclohexyl-5-methyloxazol-4-yl)methanol is an organic compound featuring a cyclohexyl group, a methyloxazole ring, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclohexyl-5-methyloxazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexylamine with 2-bromo-2-methylpropanoic acid to form the intermediate, which is then cyclized to form the oxazole ring. The final step involves the reduction of the oxazole derivative to obtain (2-Cyclohexyl-5-methyloxazol-4-yl)methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: (2-Cyclohexyl-5-methyloxazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methyloxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of (2-Cyclohexyl-5-methyloxazol-4-yl)carboxylic acid.
Reduction: Formation of (2-Cyclohexyl-5-methyl-1,3-oxazol-4-yl)methanamine.
Substitution: Formation of various substituted oxazole derivatives.
Scientific Research Applications
(2-Cyclohexyl-5-methyloxazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Cyclohexyl-5-methyloxazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Cyclohexylmethanol: Similar in structure but lacks the oxazole ring.
(2-Methyloxazol-5-yl)methanol: Similar oxazole ring but lacks the cyclohexyl group.
Uniqueness: (2-Cyclohexyl-5-methyloxazol-4-yl)methanol is unique due to the combination of the cyclohexyl group and the methyloxazole ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.
Properties
CAS No. |
89724-31-2 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(2-cyclohexyl-5-methyl-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C11H17NO2/c1-8-10(7-13)12-11(14-8)9-5-3-2-4-6-9/h9,13H,2-7H2,1H3 |
InChI Key |
ODZMHPHOEPAEOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2CCCCC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


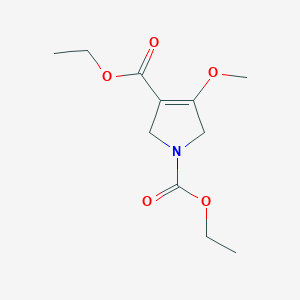


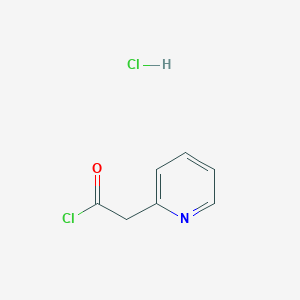

![Ethyl 3-[(2-amino-5-chlorophenyl)sulfonyl]-5-chloro-1h-indole-2-carboxylate](/img/structure/B12898427.png)
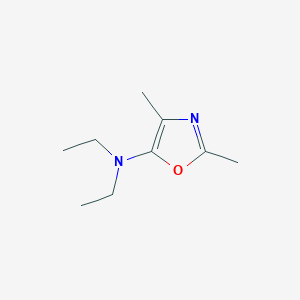
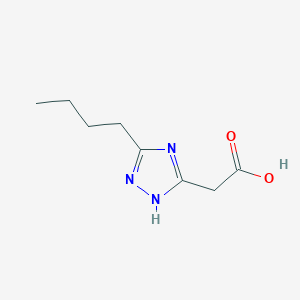
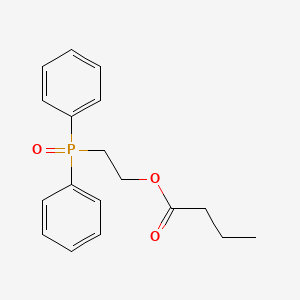
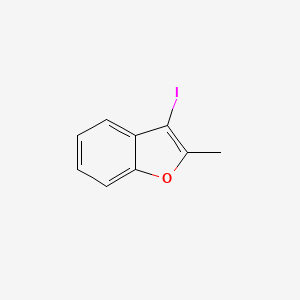
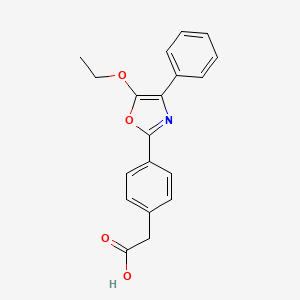
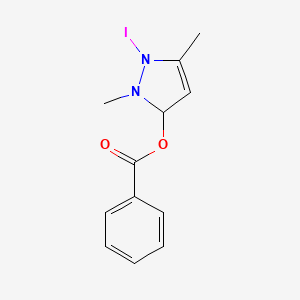
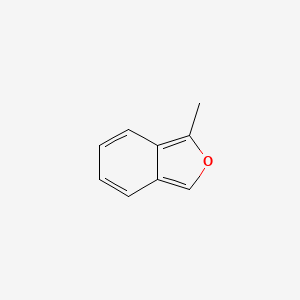
![1-(5-Methyl-2,3,3a,4-tetrahydrocycloocta[b]furan-7-yl)ethanone](/img/structure/B12898467.png)
